cis-7-Tetradecenol
CAS No.: 40642-43-1
Cat. No.: VC0104265
Molecular Formula: C₁₄H₂₈O
Molecular Weight: 212.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40642-43-1 |
---|---|
Molecular Formula | C₁₄H₂₈O |
Molecular Weight | 212.37 |
IUPAC Name | (Z)-tetradec-7-en-1-ol |
Standard InChI | InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
SMILES | CCCCCCC=CCCCCCCO |
Introduction
Chemical Identity and Structure
cis-7-Tetradecenol, also known as (Z)-tetradec-7-en-1-ol, is an unsaturated fatty alcohol with the molecular formula C14H28O and a molecular weight of 212.37 g/mol . The compound belongs to the lipid class and features a 14-carbon chain with a hydroxyl group at one end and a cis-configured double bond between carbons 7 and 8 . This specific stereochemistry is essential for its biological activity, particularly in pheromone applications.
Identification Parameters
The compound can be identified using several standardized parameters, as shown in the table below:
Parameter | Value |
---|---|
CAS Number | 40642-43-1 |
IUPAC Name | (Z)-tetradec-7-en-1-ol |
Molecular Formula | C14H28O |
Molecular Weight | 212.37 g/mol |
InChI | InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
SMILES | CCCCCCC=CCCCCCCO |
Exact Mass | 212.214015512 g/mol |
InChIKey | QXYAJPQXTGQWRU-FPLPWBNLSA-N |
Table 1: Chemical identification parameters for cis-7-Tetradecenol
Synonyms
The compound is known by several synonyms in scientific literature:
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(7Z)-Tetradecenol
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(Z)-7-Tetradecen-1-ol
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(Z)-7-Tetradecenol
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cis-7-Tetradecen-1-ol
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Z-7-Tetradecenol
Physical and Chemical Properties
cis-7-Tetradecenol exhibits physical and chemical properties characteristic of long-chain unsaturated alcohols, with values that reflect both its hydrocarbon chain and its terminal hydroxyl group functionality.
Physical Properties
The physical properties of cis-7-Tetradecenol are summarized in the following table:
Property | Value |
---|---|
Appearance | Colorless oil |
Density | 0.846±0.06 g/cm³ (Predicted) |
Boiling Point | 305.3±21.0 °C (760 mmHg) |
Flash Point | 61 °C to 107.5 °C (varies by source) |
Storage Temperature | 2-8 °C (recommended) |
State at Room Temperature | Liquid |
Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate |
Refractive Index | 1.458 (Predicted) |
Table 2: Physical properties of cis-7-Tetradecenol
Chemical Properties
The chemical properties of cis-7-Tetradecenol are largely determined by its functional groups:
Property | Value |
---|---|
pKa | 15.19±0.10 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 1 |
Rotatable Bonds | 11 |
XLogP3-AA | 5.3 |
LogP | 4.45580 |
Polar Surface Area (PSA) | 20.23000 |
Table 3: Chemical properties of cis-7-Tetradecenol
The terminal hydroxyl group confers typical alcohol reactivity, including the ability to form esters, ethers, and oxidation products. The internal double bond provides sites for addition reactions, hydrogenation, and other transformations characteristic of alkenes.
Synthesis Methods
The synthesis of cis-7-Tetradecenol is a subject of significant interest, particularly for producing pheromone compounds for pest control applications. One documented method involves the synthesis of cis-7-tetradecenol acetate, which is a main component of the sex pheromone of Holcocerus vicarius Walker (elm beetle moth) .
Synthetic Route via Tetrahydropyranyl Protection
A method described in the literature involves a multi-step synthesis:
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Preparation of (7-bromoheptyl-1-)-2-tetrahydropyranyl ether by reacting 7-bromo-1-heptanol with 3,4-dihydropyran using hydrochloric acid as a catalyst
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Subsequent steps to extend the carbon chain and introduce the cis double bond at the 7-position
This synthetic approach offers advantages including high product yield and relatively low cost compared to alternative methods . The careful control of reaction conditions is essential to maintain the cis stereochemistry at the double bond, which is crucial for the compound's biological activity.
Biological and Chemical Applications
cis-7-Tetradecenol has several important applications, particularly in the field of chemical ecology and pheromone chemistry.
Role as a Pheromone Component
One of the most significant applications of cis-7-Tetradecenol is its use as a component in insect pheromones:
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It serves as a precursor for cis-7-tetradecenol acetate, which is a main component of the sex pheromone of Holcocerus vicarius Walker (elm beetle moth)
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The compound has been explored alongside other pheromone compounds like cis-7-tetradecenal and trans-3,cis-7-tetradecadienyl acetate for their biological activities
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Its precise stereochemistry is crucial for pheromone activity, as insects typically respond only to specific isomers
This application has practical implications for pest management in agriculture and forestry, where synthetic pheromones can be used for monitoring and controlling insect populations.
Category | Details |
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Signal Word | Warning |
Hazard Statements | H335-H315-H319 (May cause respiratory irritation; Causes skin irritation; Causes serious eye irritation) |
Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
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